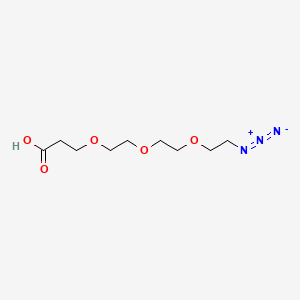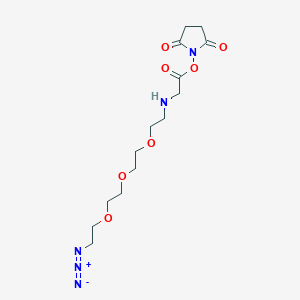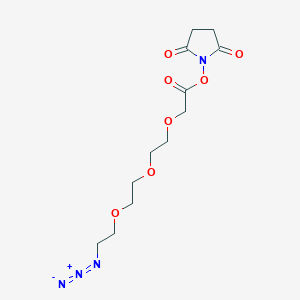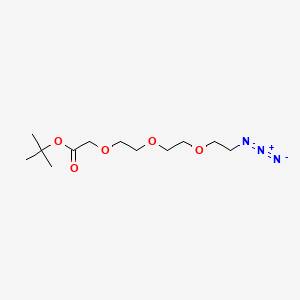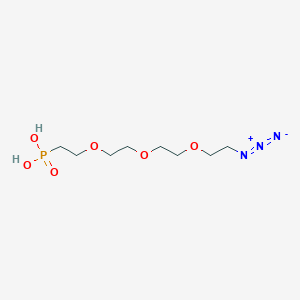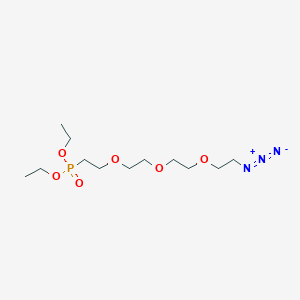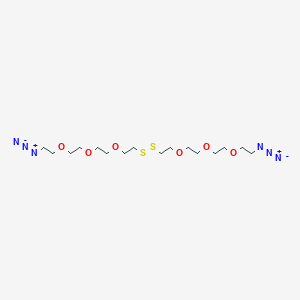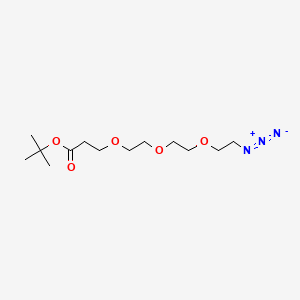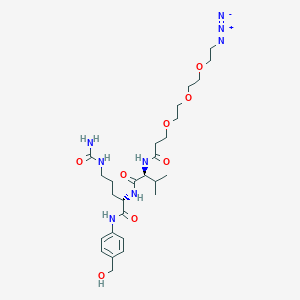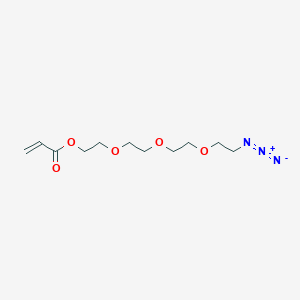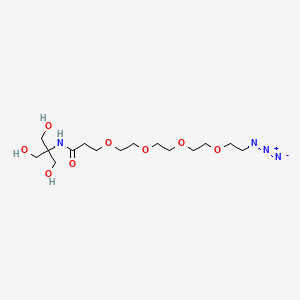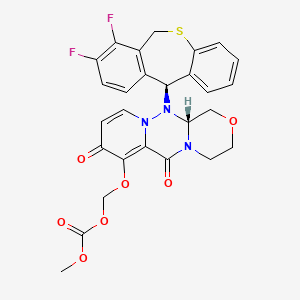
Baloxavir marboxil
Descripción general
Descripción
Aplicaciones Científicas De Investigación
S-033188 tiene una amplia gama de aplicaciones de investigación científica:
Química: Sirve como un compuesto modelo para estudiar la activación de profármacos y la inhibición enzimática.
Biología: Los investigadores lo utilizan para estudiar los mecanismos de replicación viral y el papel de la endonucleasa dependiente de la tapa en los virus de la influenza.
Mecanismo De Acción
S-033188 ejerce sus efectos al inhibir la actividad de la endonucleasa dependiente de la tapa de la polimerasa del virus de la influenza. Esta enzima es esencial para el proceso de “robo de tapa”, donde el virus secuestra el ARNm de la célula huésped para iniciar su propia síntesis de proteínas. Al inhibir esta enzima, S-033188 detiene eficazmente la replicación viral, reduciendo la carga viral y aliviando los síntomas .
Análisis Bioquímico
Biochemical Properties
Baloxavir Marboxil is a prodrug that is metabolized to baloxavir acid . It suppresses viral replication by inhibiting cap-dependent endonuclease . It has shown nanomolar antiviral activity against influenza A and B viruses .
Cellular Effects
This compound has been observed to reduce the duration of influenza symptoms and the duration of fever compared to Oseltamivir . This suggests that this compound has a significant impact on cellular processes and functions.
Molecular Mechanism
The active form of this compound, baloxavir acid, exerts its effects at the molecular level by inhibiting cap-dependent endonuclease . This inhibition suppresses viral replication, thereby exerting its antiviral effects .
Temporal Effects in Laboratory Settings
In a real-world setting, the median time from treatment to alleviation of all influenza symptoms (TTAIS) in the this compound group was 28.0 hours . This suggests that this compound has a rapid onset of action and is effective in the short term.
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the available literature, the approved dosage for adults and adolescents is 40 mg for patients weighing less than 80 kg and 80 mg for patients weighing 80 kg or more .
Metabolic Pathways
This compound is a prodrug that is metabolized to baloxavir acid . This suggests that it is involved in metabolic pathways related to drug metabolism and excretion.
Métodos De Preparación
La síntesis de S-033188 implica múltiples pasos, comenzando con materiales de partida fácilmente disponiblesEl paso final involucra la formación del éster carbonato, dando como resultado el profármaco S-033188 . Los métodos de producción industrial generalmente implican la optimización de estos pasos para garantizar un alto rendimiento y pureza, utilizando a menudo técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación .
Análisis De Reacciones Químicas
S-033188 experimenta varios tipos de reacciones químicas, incluyendo:
Hidrólisis: El profármaco se hidroliza a su forma activa, ácido baloxavir, en el cuerpo.
Oxidación y Reducción: Estas reacciones son menos comunes para S-033188, pero pueden ocurrir bajo condiciones específicas.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en la porción del éster carbonato.
Los reactivos comunes utilizados en estas reacciones incluyen agua para hidrólisis, agentes oxidantes como el peróxido de hidrógeno para la oxidación y agentes reductores como el borohidruro de sodio para la reducción. El principal producto formado a partir de la hidrólisis de S-033188 es el ácido baloxavir .
Comparación Con Compuestos Similares
S-033188 es único en comparación con otros fármacos antivirales debido a su mecanismo de acción y eficacia. Compuestos similares incluyen:
Oseltamivir: Otro fármaco antiviral utilizado para tratar la influenza, pero se dirige a la neuraminidasa, una enzima viral diferente.
Zanamivir: Similar al oseltamivir, también se dirige a la neuraminidasa.
Peramivir: Otro inhibidor de la neuraminidasa utilizado para el tratamiento de la influenza.
S-033188 destaca por su régimen de dosis única y su capacidad para inhibir una enzima viral diferente, lo que lo convierte en una valiosa adición al arsenal de medicamentos antivirales .
Propiedades
IUPAC Name |
[(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F2N3O7S/c1-36-27(35)39-14-38-25-19(33)8-9-31-24(25)26(34)30-10-11-37-12-21(30)32(31)23-15-6-7-18(28)22(29)17(15)13-40-20-5-3-2-4-16(20)23/h2-9,21,23H,10-14H2,1H3/t21-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVPBGBYGMDSBG-GGAORHGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCOC1=C2C(=O)N3CCOCC3N(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)OCOC1=C2C(=O)N3CCOC[C@H]3N(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F2N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027758 | |
| Record name | Baloxavir marboxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The influenza virus RNA polymerase complex is a heterotrimer made up of three protein subunits - polymerase basic protein 1 (PB1), polymerase basic protein 2 (PB2), and polymerase acidic protein (PA). This polymerase complex is an influenza virus-specific enzyme essential for viral gene transcription and replication, with its subunits playing different roles in viral mRNA synthesis. The PB2 subunit binds to the cap of host cellular pre-messenger RNA, allowing the PA protein - a cap-dependent endonuclease - to cleave the capped pre-messenger RNA. This initial step of mRNA synthesis by the PA protein, also known as the "cap-snatching process," provides an RNA primer for the PB1 subunit, which carries out its RNA-dependent RNA polymerase function to proceed with viral mRNA transcription. After administration, the prodrug baloxavir marboxil is almost completely hydrolyzed by esterases in the gastrointestinal lumen, intestinal epithelium, liver and blood to its active metabolite, baloxavir. Baloxavir selectively inhibits the PA protein, blocking the initiation of mRNA synthesis and ultimately influenza virus proliferation. Cap-dependent endonuclease is a highly conserved region across influenza strains; however, baloxavir is still vulnerable to resistance because amino acid substitutions in the PA protein can lead to reduced viral susceptibility to baloxavir. | |
| Record name | Baloxavir marboxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13997 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1985606-14-1 | |
| Record name | [[(12aR)-12-[(11S)-7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-3,4,6,8,12,12a-hexahydro-6,8-dioxo-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl]oxy]methyl methyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1985606-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Baloxavir marboxil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985606141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baloxavir marboxil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13997 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Baloxavir marboxil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601027758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ({(12aR)-12-[(11S)-7,8-difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-yl]-6,8-dioxo-3,4,6,8,12,12ahexahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazin-7-yl}oxy)methyl methyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BALOXAVIR MARBOXIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/505CXM6OHG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Baloxavir marboxil?
A1: this compound is a prodrug that is rapidly hydrolyzed to its active form, Baloxavir acid. Baloxavir acid acts as a selective inhibitor of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein. [, , , , , , ]
Q2: What are the downstream effects of inhibiting the cap-dependent endonuclease activity of PA?
A2: Inhibiting the PA endonuclease activity prevents the influenza virus from initiating viral mRNA synthesis, effectively halting viral replication. [, , , , , ] This leads to a reduction in viral load and a decrease in the duration of influenza symptoms. [, , , , ]
Q3: How does the antiviral activity of this compound compare to neuraminidase inhibitors?
A3: Both this compound and neuraminidase inhibitors target different stages of the influenza virus replication cycle. While neuraminidase inhibitors prevent the release of newly formed viral particles from infected cells, this compound inhibits an earlier step, the initiation of viral mRNA synthesis. [, , , ] This difference in mechanism of action may contribute to the observed differences in their clinical efficacy profiles. [, , ]
Q4: How stable is this compound under various storage conditions?
A6: A study developed a stability-indicating RP-UPLC method for this compound and evaluated its degradation under different conditions (acidic, basic, oxidative, neutral, thermal, and photolytic). [] The results demonstrated that this compound exhibits varying degrees of degradation depending on the specific stress condition. []
Q5: Does this compound possess any catalytic properties?
A7: this compound functions as an enzyme inhibitor rather than a catalyst. Its primary mechanism involves binding to the PA endonuclease active site and preventing its catalytic activity, rather than catalyzing a chemical reaction itself. [, , , , , ]
Q6: Have computational methods been used to study this compound?
A8: Yes, researchers have used computational methods, including molecular docking and density functional theory (DFT) calculations, to study the interactions between this compound and its target, the influenza virus PA protein. [, ] These studies provide valuable insights into the binding affinity and molecular interactions that contribute to the drug's efficacy. [, ]
Q7: Is there information available on the structure-activity relationship of this compound and its analogs?
A9: While the provided research articles do not delve deeply into the SAR of this compound, they do highlight the significance of specific amino acid substitutions in the PA protein that can lead to reduced susceptibility to the drug. [, , , , ] This suggests that structural modifications in both the drug and its target can impact its activity.
Q8: What is the pharmacokinetic profile of this compound?
A10: this compound is rapidly absorbed and hydrolyzed to its active form, Baloxavir acid, after oral administration. [, , , ] The drug exhibits a long half-life and multi-compartment pharmacokinetics. [, , , ] Studies have shown that body weight and race can influence the drug's pharmacokinetic parameters. [, , ]
Q9: What is the relationship between Baloxavir acid exposure and its antiviral effect?
A11: Studies have demonstrated a relationship between Baloxavir acid exposure and the time to improvement of influenza symptoms. [, , ] Higher exposures are generally associated with faster symptom resolution. [, , ]
Q10: What is the evidence for the efficacy of this compound in preclinical models?
A12: Preclinical studies in mice and ferrets have demonstrated that this compound effectively reduces viral titers and improves survival rates following influenza virus infection. [, , , , ] These studies provide crucial evidence for the drug's antiviral activity in vivo. [, , , , ]
Q11: What are the results of clinical trials evaluating this compound in influenza patients?
A13: Numerous clinical trials have investigated this compound in both adults and children with influenza. [, , , , , , , , , ] These trials have consistently demonstrated that a single dose of this compound can significantly reduce the time to alleviation of influenza symptoms compared to placebo and exhibit comparable efficacy to oseltamivir. [, , , , , , , , , ]
Q12: What are the known mechanisms of resistance to this compound?
A14: The primary mechanism of resistance to this compound involves amino acid substitutions in the PA protein, particularly at position I38. [, , , , , , , ] These substitutions reduce the drug's ability to bind to and inhibit the PA endonuclease activity. [, , , , , , , ]
Q13: Is there cross-resistance between this compound and neuraminidase inhibitors?
A15: this compound and neuraminidase inhibitors target different viral proteins, so cross-resistance is not expected. [, , , ] This makes this compound a valuable treatment option for patients infected with influenza viruses resistant to neuraminidase inhibitors. [, , , ]
Q14: What analytical methods are used to characterize and quantify this compound?
A16: Researchers utilize various analytical techniques, including HPLC-MS and RP-UPLC, to characterize and quantify this compound and its degradation products. [, ] These methods are crucial for drug development, quality control, and monitoring drug levels in biological samples. [, ]
Q15: Has the impact of this compound on influenza transmission been studied?
A17: A study using a Japanese claims database investigated household transmission of influenza from index patients treated with this compound compared to those treated with neuraminidase inhibitors. [] The findings suggest that this compound may contribute to reducing the incidence of household transmission compared to oseltamivir. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



